
4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium is a complex organic compound that features a pyridinium core substituted with indole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium typically involves the reaction of 1-methylpyridinium salts with indole derivatives. One common method includes the use of indole-3-carbaldehyde and 1-methylpyridinium iodide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-methanol derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe for biochemical assays.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium exerts its effects involves interaction with various molecular targets. It is known to bind to nuclear receptors and modulate gene expression, leading to changes in cellular processes such as apoptosis and cell proliferation. The compound can also generate reactive oxygen species, contributing to its cytotoxic effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Di(1H-indol-3-yl)methyl)phenol
- 1-Methyl-4-(1H-indol-3-yl)methylpyridinium
- Diindolylmethane derivatives
Uniqueness
4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research applications, particularly in the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C23H20N3+ |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3-[1H-indol-3-yl-(1-methylpyridin-1-ium-4-yl)methyl]-1H-indole |
InChI |
InChI=1S/C23H20N3/c1-26-12-10-16(11-13-26)23(19-14-24-21-8-4-2-6-17(19)21)20-15-25-22-9-5-3-7-18(20)22/h2-15,23-25H,1H3/q+1 |
InChI-Schlüssel |
QTXHWHLDFGOOKK-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


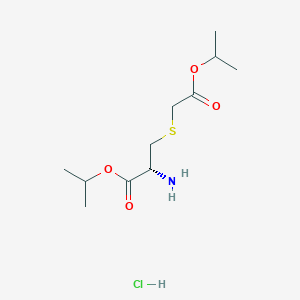
![(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B](/img/structure/B13410386.png)
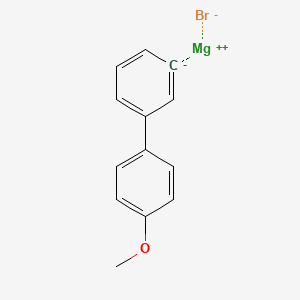
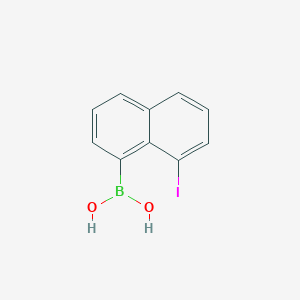
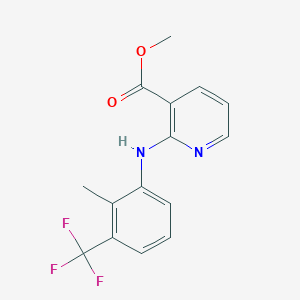
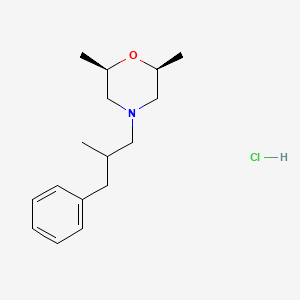
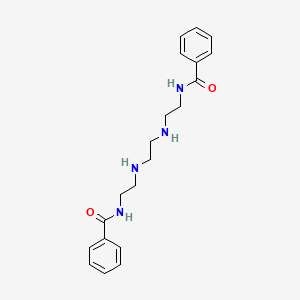
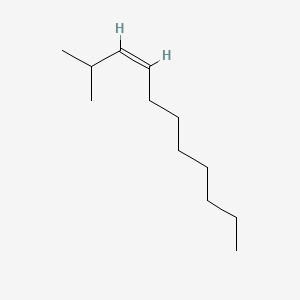
![3,6,9,17,20,23-Hexaoxatricyclo[23.3.1.111,15]triaconta-1(29),11(30),12,14,25,27-hexaene-2,10,16,24-tetrone](/img/structure/B13410414.png)
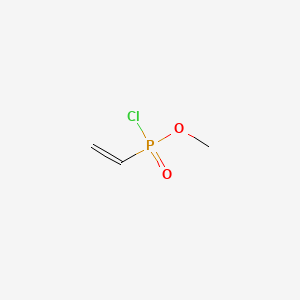
![2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
![3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13410434.png)
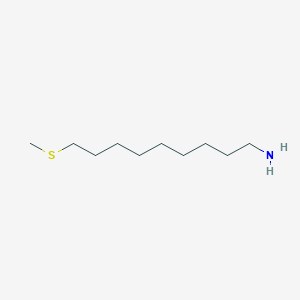
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B13410450.png)
